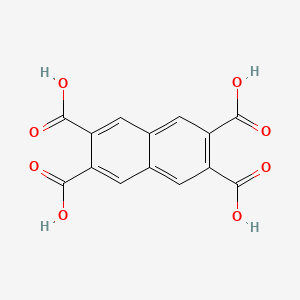

Naphthalene-2,3,6,7-tetracarboxylic Acid

Description

Structure

3D Structure

Properties

IUPAC Name |

naphthalene-2,3,6,7-tetracarboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8O8/c15-11(16)7-1-5-2-9(13(19)20)10(14(21)22)4-6(5)3-8(7)12(17)18/h1-4H,(H,15,16)(H,17,18)(H,19,20)(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOBFTMLCEYUAQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C=C(C(=CC2=CC(=C1C(=O)O)C(=O)O)C(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8O8 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10431669 | |

| Record name | Naphthalene-2,3,6,7-tetracarboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10431669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.21 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42200-15-7 | |

| Record name | Naphthalene-2,3,6,7-tetracarboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10431669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis Methodologies for Naphthalene 2,3,6,7 Tetracarboxylic Acid

Thermal Transformation (Henkel Reaction) Approaches

The Henkel reaction, a thermal disproportionation or rearrangement of aromatic carboxylate salts, stands as a primary method for synthesizing Naphthalene-2,3,6,7-tetracarboxylic acid. This process involves heating alkali metal salts of naphthalene (B1677914) carboxylic acids at elevated temperatures in the presence of a catalyst and often under a carbon dioxide atmosphere.

Conversion of Naphthoates under Carbon Dioxide Pressure

A key approach involves the high-temperature conversion of sodium naphthoate salts. Research has demonstrated that heating sodium 1-naphthoate (B1232437) to 480 °C under carbon dioxide pressure can effectively produce naphthalene-2,3,6,7-tetracarboxylate. scispace.comoup.com This thermal transformation also yields naphthalene-2,6-dicarboxylate as a minor product. scispace.comoup.com The reaction is typically conducted in an inert gas atmosphere to facilitate the rearrangement and disproportionation of the carboxyl groups on the naphthalene core. trea.com

Catalytic Systems in Henkel Reaction for this compound Production

Catalysis is central to the efficiency of the Henkel reaction for producing this compound. Specific metal-based systems have been identified to promote this transformation, enhancing reaction yields and directing the isomerization towards the desired symmetrically substituted product.

Cadmium compounds, particularly cadmium oxide, have proven to be effective catalysts for this process. scispace.comoup.com The presence of a cadmium catalyst is a hallmark of the Henkel reaction, facilitating the intramolecular and intermolecular transfer of carboxylate groups at high temperatures. trea.com In the conversion of sodium 1-naphthoate, the combination of cadmium oxide with a co-catalyst was shown to be crucial for the effective formation of naphthalene-2,3,6,7-tetracarboxylate. scispace.comoup.com

A study investigating the reaction of sodium 1-naphthoate under specific conditions highlights the efficacy of this catalytic system.

| Reactant | Catalyst | Co-catalyst | Temperature | Atmosphere | Major Product | Minor Product |

| Sodium 1-naphthoate | Cadmium oxide | Sodium iodide | 480 °C | Carbon Dioxide | Naphthalene-2,3,6,7-tetracarboxylate | Naphthalene-2,6-dicarboxylate |

This table summarizes the findings on the cadmium-catalyzed conversion of sodium 1-naphthoate. scispace.comoup.com

Alongside cadmium, zinc oxides are also recognized as effective catalysts for the Henkel reaction. trea.com The use of zinc-based catalysts is often considered in the context of developing industrially viable methods, given the general goal of moving away from more toxic heavy metals like cadmium. These catalysts function similarly by enabling the rearrangement of carboxyl groups on the aromatic ring at high temperatures.

The addition of co-catalysts, particularly metal halides, can significantly improve the yield of this compound. trea.com The use of a sodium halide as a co-catalyst has been shown to greatly increase the product yield. trea.com Among the sodium halides (chloride, bromide, and iodide), sodium iodide is reported to be the most effective. trea.com For instance, in one process, the absence of sodium iodide as a co-catalyst resulted in a yield of 18.4%, whereas its inclusion dramatically improved the outcome. trea.com Anions can play a crucial role by stabilizing intermediates or influencing the packing of ion pairs, thereby directing the formation of specific products. nih.gov The anions of the salts involved in the reaction are decisive in the chemical and physical properties of the electrolyte environment, which can influence the formation of an efficient passivation layer on anode surfaces in other applications. nih.gov

Dehydrogenation Strategies for this compound Precursors

An alternative synthetic route to this compound involves the dehydrogenation of a saturated precursor. This method avoids the high pressures of the Henkel reaction and provides a direct pathway to the aromatic system.

A specific method has been developed which comprises the dehydrogenation of 1,2,3,4,5,6,7,8-octahydro-2,3,6,7-naphthalenetetracarboxylic dianhydride. google.com This reaction is carried out using a halogen, such as chlorine or bromine, at temperatures of at least 150 °C. google.com The process is noteworthy because conventional dehydrogenating agents like sulfur, selenium dioxide, or palladium-on-charcoal reportedly lead to decarboxylation rather than the desired complete dehydrogenation. google.com The reaction proceeds by treating the octahydro dianhydride with the halogen at temperatures between 150 and 300 °C, with a preferred range of 175-250 °C. google.com The resulting 2,3,6,7-naphthalenetetracarboxylic dianhydride is then hydrolyzed to yield the final tetracarboxylic acid. google.com

| Precursor | Reagent | Temperature Range | Intermediate Product | Final Product |

| 1,2,3,4,5,6,7,8-octahydro-2,3,6,7-naphthalenetetracarboxylic dianhydride | Chlorine or Bromine | 150-300 °C | 2,3,6,7-naphthalenetetracarboxylic dianhydride | This compound |

This table outlines the dehydrogenation process for synthesizing this compound. google.com

Dehydrogenation of Octahydronaphthalene Tetracarboxylic Dianhydride and Subsequent Hydrolysis

A primary route to this compound involves the dehydrogenation, or aromatization, of its saturated precursor, 1,2,3,4,5,6,7,8-octahydronaphthalene-2,3,6,7-tetracarboxylic dianhydride. google.comacs.org This process converts the two saturated rings of the octahydro-naphthalene system into the aromatic naphthalene core. The reaction transforms the starting dianhydride into 2,3,6,7-naphthalenetetracarboxylic dianhydride. acs.org

The reaction is typically carried out at elevated temperatures, generally ranging from 150°C to 300°C. google.com The resulting product, 2,3,6,7-naphthalenetetracarboxylic dianhydride, is a high-melting solid. google.com

Once the aromatic dianhydride is formed and isolated, the final step is hydrolysis to obtain this compound. google.com This conversion is achieved through standard hydrolysis methods. google.com The kinetics of hydrolysis for similar compounds, such as 1,4,5,8-naphthalene tetracarboxylic dianhydride, show a sequential process where the dianhydride first opens one ring to form a diacid monoanhydride intermediate, which then undergoes a second hydrolysis to yield the final tetracarboxylic acid. nih.govrsc.org

Halogenation in Dehydrogenation Processes

Halogens, specifically bromine and chlorine, are effective reagents for the dehydrogenation of 1,2,3,4,5,6,7,8-octahydronaphthalene-2,3,6,7-tetracarboxylic dianhydride. google.com The use of bromine for this aromatization has been shown to produce good yields of the desired 2,3,6,7-naphthalenetetracarboxylic dianhydride. acs.org

The process involves treating the octahydro-dianhydride with the halogen at temperatures between 150°C and 300°C, with a more specific range of 175-250°C also being reported. google.com The reaction can be conducted in a high-boiling point solvent, such as 1,2,4-trichlorobenzene. acs.org In one example, bromine dissolved in trichlorobenzene was added to a refluxing solution of the starting material. google.com The crude product, being insoluble in trichlorobenzene, precipitates out of the solution upon cooling and can be collected by filtration. google.com Ultraviolet analysis of this crude product has shown it to contain 80-90% of the desired naphthalenetetracarboxylic dianhydride. google.com

| Parameter | Value/Description |

|---|---|

| Starting Material | 1,2,3,4,5,6,7,8-octahydro-2,3,6,7-naphthalenetetracarboxylic dianhydride |

| Dehydrogenating Agent | Halogens (Chlorine or Bromine) |

| Temperature Range | 150°C to 300°C |

| Preferred Temperature Range | 175°C to 250°C |

| Solvent Example | 1,2,4-Trichlorobenzene |

| Product | 2,3,6,7-Naphthalenetetracarboxylic Dianhydride |

Purification Methodologies for this compound

The crude 2,3,6,7-naphthalenetetracarboxylic dianhydride obtained from the dehydrogenation reaction often contains impurities that are not easily removed by simple recrystallization. acs.org Several methods have been employed to purify both the intermediate dianhydride and the final tetracarboxylic acid.

The crude dianhydride can be purified by recrystallization from solvents like acetic anhydride (B1165640). google.com After hydrolysis, the resulting this compound can be purified by recrystallization from water. acs.org

A more rigorous purification method involves converting the impure dianhydride into its tetramethyl ester. acs.org This is accomplished by refluxing the corresponding acid in methanol (B129727) with a catalytic amount of concentrated sulfuric acid. google.com The resulting tetramethyl 2,3,6,7-naphthalenetetracarboxylate crystals can be effectively purified by recrystallization from a solvent such as ethanol (B145695) or methanol. google.comacs.org Following purification of the ester, the pure dianhydride can be regenerated through hydrolysis and subsequent dehydration. acs.org

| Compound | Purification Method | Solvent/Reagent | Reference |

|---|---|---|---|

| 2,3,6,7-Naphthalenetetracarboxylic Dianhydride (Crude) | Recrystallization | Acetic Anhydride | google.com |

| This compound | Recrystallization | Water | acs.org |

| Indirect Method via Esterification | 1. Conversion to Tetramethyl Ester | Methanol, Sulfuric Acid | google.comacs.org |

| 2. Recrystallization of Ester | Methanol or Ethanol | google.comacs.org | |

| 3. Hydrolysis and Dehydration | N/A | acs.org |

Exploration of Derivatives: Synthesis and Advanced Chemical Transformations

Naphthalene-2,3,6,7-tetracarboxylic Dianhydride (NTCDA)

Naphthalene-2,3,6,7-tetracarboxylic Dianhydride (NTCDA) is a direct and crucial derivative of the parent acid, acting as a precursor for high-performance polymers and functional dyes.

The synthesis of Naphthalene-2,3,6,7-tetracarboxylic Dianhydride is typically achieved through the dehydration of the corresponding tetracarboxylic acid. A common and effective method involves refluxing the Naphthalene-2,3,6,7-tetracarboxylic Acid in acetic anhydride (B1165640). rsc.orggoogle.com During this process, the acetic anhydride serves as both a dehydrating agent and a solvent, facilitating the intramolecular cyclization of the pairs of adjacent carboxylic acid groups to form the two five-membered anhydride rings. The resulting NTCDA product, often obtained as a high-melting solid, can be purified by recrystallization from a suitable solvent like acetic anhydride to achieve a purity sufficient for subsequent polymerization reactions. google.com An alternative synthetic route to the NTCDA core structure involves the dehydrogenation of 1,2,3,4,5,6,7,8-octahydro-2,3,6,7-naphthalenetetracarboxylic dianhydride at high temperatures in the presence of a halogen, such as bromine or chlorine. google.com

NTCDA is a highly valuable monomer for the synthesis of polyimides, a class of high-performance polymers known for their exceptional thermal stability and mechanical properties. jfe-steel.co.jpjfe-steel.co.jp The rigid, polycyclic aromatic structure of NTCDA imparts significant stiffness to the polymer backbone. jfe-steel.co.jp When polycondensed with various aromatic diamines, it forms polyimides with superior characteristics compared to those derived from more common dianhydrides like pyromellitic dianhydride (PMDA) or 3,3′,4,4′-biphenyltetracarboxylic dianhydride (s-BPDA). researchgate.net

Polyimides derived from NTCDA exhibit a combination of desirable properties, including high glass transition temperatures (Tg), often exceeding 400 °C, high modulus of elasticity, and notably low coefficients of thermal expansion (CTE). jfe-steel.co.jpresearchgate.net These properties make them ideal for applications in the electronics industry, particularly for printed circuits and next-generation board materials where dimensional stability during thermal cycling is critical. jfe-steel.co.jpjfe-steel.co.jp The use of NTCDA as a monomer has been shown to effectively lower both the CTE and water absorption while enhancing the Tg of the resulting polyimide films. researchgate.net For instance, a polyimide synthesized from NTCDA and 4,4′-oxydianiline (4,4′-ODA) achieves a low CTE comparable to that of copper foil while maintaining excellent film toughness. researchgate.net

| Dianhydride Monomer | Glass Transition Temp. (Tg) | Modulus of Elasticity | Coefficient of Linear Thermal Expansion (CTE) |

|---|---|---|---|

| NTCDA | High | Large | Small |

| PMDA (General-Purpose) | Lower than NTCDA-based PIs | Lower than NTCDA-based PIs | Larger than NTCDA-based PIs |

| BPDA (General-Purpose) | Lower than NTCDA-based PIs | Lower than NTCDA-based PIs | Larger than NTCDA-based PIs |

Naphthalene (B1677914) Diimides (NDIs) Derived from Naphthalene Tetracarboxylic Acid Systems

Naphthalene diimides (NDIs) are a class of electron-deficient aromatic compounds synthesized from naphthalenetetracarboxylic dianhydrides. acs.org They are known for their planar structure, chemical robustness, and redox activity, making them versatile components in fields ranging from electronics to biomedicine. acs.orgemu.edu.tr The electronic and optical properties of NDIs can be finely tuned by chemical modification at the imide nitrogen atoms or directly on the naphthalene core. acs.org

The synthesis of symmetrical NDI derivatives is typically a straightforward one-step condensation reaction. acs.org This process involves reacting a naphthalenetetracarboxylic dianhydride, such as NTCDA, with two equivalents of a primary amine in a high-boiling point solvent like dimethylformamide (DMF). acs.orgemu.edu.tr This efficient method allows for the introduction of a wide variety of functional groups at the two imide positions, enabling the synthesis of a diverse library of NDI compounds with tailored properties. acs.org

The preparation of unsymmetrical NDIs, which possess two different substituents at the imide positions, requires a sequential, multi-step approach. emu.edu.tr The synthesis typically begins by reacting the dianhydride with one equivalent of the first primary amine to form an N-substituted monoimide-monoanhydride intermediate. emu.edu.tr This intermediate is then isolated and subsequently reacted with a second, different primary amine in a condensation reaction to yield the final unsymmetrically substituted NDI. emu.edu.trrsc.org This two-step procedure provides precise control over the introduction of different functionalities onto the NDI scaffold. emu.edu.tr

Functionalization of the naphthalene core at the 2,3,6,7-positions dramatically alters the photophysical and electronic properties of the NDI molecule. acs.org A primary strategy to achieve this involves the halogenation, particularly bromination, of the dianhydride precursor or the NDI itself. unige.chresearchgate.net For example, 2,3,6,7-tetrabromonaphthalene (B1203269) dianhydride can be synthesized and then used to prepare the corresponding tetrabrominated NDI. researchgate.net

These halogenated NDIs serve as versatile intermediates for subsequent nucleophilic aromatic substitution (SNAr) reactions. unige.chresearchgate.net The electron-deficient nature of the NDI core facilitates the displacement of the bromide ions by a wide range of nucleophiles, including amines, thiols, and alkoxides. researchgate.net This allows for the introduction of either electron-donating groups (e.g., -NHR, -OR) or electron-withdrawing groups (e.g., -CN) onto the core. unige.chthieme-connect.de Introducing electron-donating groups creates "push-pull" systems with significant intramolecular charge-transfer character, leading to colorful dyes that can absorb and fluoresce across the visible spectrum. unige.ch Conversely, adding strong electron-withdrawing groups further enhances the inherent π-acidity of the NDI, producing exceptionally electron-deficient molecules. unige.chthieme-connect.de

| Reaction Type | Typical Reagents | Positions Functionalized | Functional Group Introduced | Effect on NDI Properties |

|---|---|---|---|---|

| Halogenation (Bromination) | Dibromoisocyanuric acid, Fuming sulfuric acid | 2,3,6,7 | -Br | Creates intermediate for further substitution |

| Nucleophilic Aromatic Substitution (SNAr) | Primary/Secondary Amines (R-NH₂) | 2,3,6,7 | -NHR | Introduces electron-donating groups; creates push-pull systems |

| Nucleophilic Aromatic Substitution (SNAr) | Alkoxides (R-O⁻) | 2,3,6,7 | -OR | Introduces electron-donating groups |

| Nucleophilic Aromatic Substitution (SNAr) | Cyanide salts (e.g., KCN) | 2,3,6,7 | -CN | Introduces electron-withdrawing groups; increases π-acidity |

| C-C Coupling Reactions (e.g., Suzuki, Stille) | Organoboron or organotin reagents with Pd catalyst | 2,3,6,7 | Aryl, Alkyl groups | Extends π-conjugation of the core |

π-Extended NDI Architectures and Their Synthesis

Extending the π-conjugated system of the NDI core is a powerful strategy to create materials with enhanced light-harvesting capabilities, improved charge transport properties, and red-shifted absorption and emission spectra. rylene-wang.comnih.gov This is typically achieved by fusing additional aromatic rings onto the NDI framework.

The direct annulation of aromatic rings onto the NDI core leads to planar, rigid, and highly conjugated structures. rylene-wang.com Various synthetic methodologies have been developed to achieve this π-extension. One common approach involves the use of cross-coupling reactions to build up the extended aromatic system, followed by a ring-closing reaction. rsc.org For example, Suzuki and Stille couplings can be employed to attach aryl or heteroaryl groups to the NDI core, which can then be cyclized to form the fused ring system. unige.ch

The fusion of electron-rich aromatic systems, such as carbazole, to the NDI core can result in ambipolar semiconductors. rylene-wang.com The extent of π-extension directly correlates with the optoelectronic properties; larger fused aromatic systems generally lead to smaller HOMO-LUMO gaps. rsc.org This strategy has been successfully employed to create a range of π-extended NDIs with tailored properties for applications in organic electronics. rylene-wang.comnih.govrsc.org

A more specialized and powerful method for π-extension involves the use of metallacyclopentadiene complexes. This approach allows for the construction of new six-membered rings fused to the NDI core. The reaction typically involves the formation of a zirconacyclopentadiene or titanacyclopentadiene intermediate from a di-alkyne precursor, which then reacts with another alkyne or an electrophile to form the new aromatic ring.

While specific examples directly involving NDI precursors and metallacyclopentadienes are less common in the provided search results, this methodology is a well-established strategy for the synthesis of complex polycyclic aromatic hydrocarbons. The general principle involves the [2+2+2] cycloaddition of alkynes or the reaction of a metallacyclopentadiene with a suitable dienophile. This approach offers a high degree of control over the structure of the resulting π-extended system.

Advanced Characterization Methodologies for Naphthalene 2,3,6,7 Tetracarboxylic Acid and Its Derivatives

Structural Elucidation Techniques

Structural elucidation is critical for confirming the synthesis of desired molecules and understanding their three-dimensional architecture, which dictates their physical and chemical properties.

Single-crystal X-ray diffraction is a powerful technique for determining the precise atomic arrangement within a crystalline solid. For derivatives of naphthalenetetracarboxylic acid, this method is invaluable for elucidating the complex structures of metal-organic frameworks (MOFs) and inclusion complexes.

In the context of MOFs, naphthalenedicarboxylate or tetracarboxylate ligands are used to connect metal ions or clusters, creating porous, crystalline materials. researchgate.netsci-hub.seglobethesis.com X-ray crystallography reveals the exact connectivity of the framework, the geometry of the pores, and the nature of the metal-ligand coordination. sci-hub.se For instance, the structures of MOFs constructed from naphthalene (B1677914) diimide-based ligands have been determined, showing how different metal secondary building units (SBUs) and ligand geometries lead to varied network topologies, such as 3D pcu networks or interpenetrated frameworks. sci-hub.se

X-ray crystallography is also used to determine the structures of inclusion complexes, where a "guest" molecule is encapsulated within the cavity of a "host" molecule. For example, the structure of ternary complexes involving naphthalene, γ-cyclodextrin, and a third component like adamantane (B196018) can be confirmed, showing how the molecules are arranged within the cyclodextrin (B1172386) cavity. researchgate.net Similarly, the solid-state structures of N-phenyl derivatives of naphthalene diimides have been determined by X-ray crystallography, revealing how the number of aromatic rings in the core influences the packing preferences. nih.gov

The arrangement of molecules in the solid state, governed by non-covalent interactions, is crucial for determining the material properties of organic semiconductors. Naphthalene diimides (NDIs) are known for their tendency to self-assemble into ordered structures through π–π stacking, hydrogen bonding, and other supramolecular interactions. thieme-connect.comresearchgate.net

Studies on the solid-state packing of NDI derivatives reveal how modifications to the molecular structure can tune these interactions. For example, single-crystal X-ray diffraction of N,N′-dihexyl-NTCDI and N,N′-diphenyl-NTCDI has shown similar packing motifs, which are crucial for understanding charge transport in the solid state. rsc.org The planar and electron-deficient nature of the NDI core promotes the formation of charge-transfer complexes and ordered π-stacks, which are essential for applications in organic electronics. wikipedia.orgwikipedia.org The self-assembly can lead to the formation of various nanostructures, and the organization can be influenced by factors such as solvent choice during crystallization. nih.govrsc.org This controlled organization allows for the tuning of optical, viscoelastic, and nanoscale properties. researchgate.net

Spectroscopic and Spectrometric Characterization Methods

Spectroscopic and spectrometric methods are routinely employed to confirm the identity, purity, and chemical features of newly synthesized compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for confirming the chemical structure of organic molecules in solution. Both ¹H NMR and ¹³C NMR are used to verify the successful synthesis of naphthalene-2,3,6,7-tetracarboxylic acid derivatives. researchgate.net

In ¹H NMR spectra, the aromatic protons on the naphthalene core typically appear as a singlet in the downfield region (around 8.5-8.8 ppm) for symmetrical diimides. rsc.orgrsc.org The protons of the substituent groups attached to the imide nitrogens give characteristic signals that confirm their presence and connectivity. For example, in N,N'-bis(glycinyl)naphthalene diimide, the aromatic protons appear as a singlet at 8.54 ppm, and the methylene (B1212753) (-CH₂–) protons of the glycinyl group appear as a singlet at 4.78 ppm. rsc.org

¹³C NMR spectroscopy provides information about the carbon framework of the molecule. The carbonyl carbons of the imide groups are typically observed around 163 ppm, while the aromatic carbons of the naphthalene core appear between approximately 125 and 131 ppm. rsc.orgrsc.org The data from both ¹H and ¹³C NMR are used in conjunction to provide unambiguous structural confirmation. nih.gov

Table 1: NMR Spectroscopic Data for a Naphthalene Diimide Derivative

Interactive table with representative ¹H and ¹³C NMR chemical shifts (δ) for the potassium salt of N,N'-bis(glycinyl)naphthalene diimide ([K₂-BNDI]) in D₂O.

| Nucleus | Group | Chemical Shift (ppm) | Reference |

|---|---|---|---|

| ¹H | Aromatic (Ar-H) | 8.54 (s, 4H) | rsc.org |

| ¹H | Methylene (-CH₂-) | 4.78 (s, 4H) | rsc.org |

| ¹³C | Carboxylate (-COOK) | 174.46 | rsc.org |

| ¹³C | Imide Carbonyl (-N-C=O) | 163.45 | rsc.org |

| ¹³C | Aromatic (Ar-C) | 131.00 | rsc.org |

| ¹³C | Aromatic (Ar-C) | 125.77 | rsc.org |

| ¹³C | Aromatic (Ar-C) | 125.68 | rsc.org |

Fourier Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For derivatives of this compound, FT-IR is used to confirm the presence of key structural motifs, particularly the imide and anhydride (B1165640) groups. lmaleidykla.lt

Table 2: Key FT-IR Absorption Bands for Naphthalene Diimide Derivatives

Interactive table listing typical wavenumber ranges for functional groups found in NDI compounds.

| Functional Group | Vibration Type | Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Imide | C=O stretch | 1660 - 1715 | lmaleidykla.ltresearchgate.net |

| Aromatic Ring | C=C stretch | ~1580 | lmaleidykla.lt |

| Imide | C-N stretch | 1340 - 1365 | lmaleidykla.ltresearchgate.net |

| Aromatic C-H | C-H stretch | ~3070 | lmaleidykla.lt |

| Aliphatic C-H | C-H stretch | 2850 - 2950 | lmaleidykla.lt |

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight of a compound, which allows for the calculation of its elemental formula. nih.gov This method provides definitive confirmation of the identity of a synthesized molecule. Techniques such as Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) are commonly used for the analysis of naphthalene diimide derivatives. researchgate.netrsc.org

HRMS analysis provides an experimental mass-to-charge ratio (m/z) that can be compared to the calculated theoretical value for the expected molecular formula. The high accuracy of HRMS (often to within a few parts per million) allows for the unambiguous determination of the elemental composition, confirming that the target compound has been formed. researchgate.net For example, various N-substituted naphthalene diimides have been characterized by MALDI-MS, where the observed m/z value closely matched the calculated molecular weight for the protonated molecule [M+H]⁺. rsc.orglmaleidykla.lt

Table 3: High-Resolution Mass Spectrometry Data for NDI Derivatives

Interactive table showing a comparison of calculated and experimentally obtained mass-to-charge ratios (m/z) for several NDI compounds.

| Compound | Molecular Formula | Calculated m/z | Obtained m/z | Ion Type | Reference |

|---|---|---|---|---|---|

| HxNDI | C₃₆H₃₄N₂O₆ | 590.24 | 590.49 | [M+] | rsc.org |

| BNDI | C₄₀H₄₂N₂O₆ | 646.30 | 646.54 | [M+] | rsc.org |

| ONDI | C₄₄H₅₀N₂O₆ | 702.37 | 702.56 | [M+] | rsc.org |

UV-Vis Absorption and Fluorescence Spectroscopy for Electronic and Photophysical Properties

Ultraviolet-visible (UV-Vis) absorption and fluorescence spectroscopy are indispensable tools for elucidating the electronic structure and photophysical behavior of this compound and its derivatives, particularly naphthalenediimides (NDIs). These techniques provide critical insights into the electronic transitions, energy levels (HOMO-LUMO gaps), and de-excitation pathways of these molecules, which are fundamental to their application in organic electronics and sensor technology.

The electronic absorption spectra of NDIs derived from this compound are characterized by distinct absorption bands in the UV and visible regions. The core-unsubstituted NDI scaffold typically exhibits structured absorption bands at the edge of the UV-A and visible regions, generally between 300 nm and 400 nm. beilstein-journals.org These absorptions correspond to π-π* electronic transitions within the aromatic naphthalene core. The introduction of substituents at the imide nitrogen positions or, more significantly, at the 2, 3, 6, and 7 core positions, can dramatically alter the photophysical properties. acs.org

Core substitution with electron-donating groups, such as amino or alkoxy moieties, leads to a significant bathochromic (red) shift in the absorption spectra, pushing the absorption well into the visible and even near-infrared regions. beilstein-journals.orgunige.ch This is attributed to the formation of intramolecular charge-transfer (ICT) complexes between the electron-rich substituents and the electron-deficient NDI core. beilstein-journals.org The extent of this shift is dependent on the electron-donating strength of the substituent and the degree of substitution.

The solvent environment plays a crucial role in the photophysical behavior of these molecules, a phenomenon known as solvatochromism. The absorption and emission maxima of NDI derivatives can shift in response to the polarity of the solvent. This effect is particularly pronounced in derivatives with strong ICT character. In polar solvents, the excited state is often more stabilized than the ground state, leading to a red shift in the fluorescence emission spectrum.

Below are tables summarizing the photophysical data for Naphthalene-2,3,6,7-tetracarboxylic Dianhydride and various NDI derivatives, illustrating the impact of substitution and solvent on their electronic and photophysical properties.

Table 1: Photophysical Data for Naphthalene-2,3,6,7-tetracarboxylic Dianhydride

| Solvent | λ_abs (nm) |

| Dichloromethane (CH2Cl2) | 362 |

Table 2: Photophysical Data for Core-Substituted Naphthalenediimide (cNDI) Derivatives

| Compound | Solvent | λ_abs (nm) | λ_em (nm) | Φ_F (%) |

| NDI 1 (core-unsubstituted) | Dichloromethane (CH2Cl2) | 380 | 384 | 7 |

| NDI 6 (diamino-substituted) | Dichloromethane (CH2Cl2) | 612 | 640 | 48 |

| NDI 1 (core-unsubstituted) | Dimethylformamide (DMF) | ~380 | Quenched | - |

Table 3: Photophysical Data for Water-Soluble, Core-Substituted Amino Naphthalenediimides (cNDIs)

| Compound | Solvent | Emission Lifetime (τ) (ns) |

| cNDI Derivative | Chloroform | ~10 |

| cNDI Derivative | Methanol (B129727) | ~8 |

| cNDI Derivative | Water | ~4 |

Supramolecular Chemistry and Self Assembly of Naphthalene 2,3,6,7 Tetracarboxylic Acid Derivatives

Design Principles for Supramolecular Arrangements

The rational design of Naphthalene-2,3,6,7-tetracarboxylic acid derivatives is fundamental to controlling their self-assembly into desired supramolecular structures. A key principle involves the strategic placement of functional groups to direct intermolecular interactions. By modifying the imide positions or the aromatic core, researchers can tune the molecule's properties to favor specific assembly pathways. thieme-connect.deacs.org

One prevalent design strategy is the creation of amphiphilic molecules . This is achieved by attaching hydrophilic and hydrophobic moieties to the NDI scaffold. For instance, symmetrically substituting the aromatic core with long alkyl chains (hydrophobic) and functionalizing the imide positions with hydrophilic groups like oligo-oxyethylene chains can induce spontaneous self-assembly in aqueous media. thieme-connect.de This approach leverages the solvophobic effect, where the hydrophobic cores aggregate to minimize contact with the polar solvent, while the hydrophilic ends interact favorably with it.

Another important principle is core substitution . Introducing substituents directly onto the naphthalene (B1677914) core at the 2, 3, 6, and 7 positions alters the electronic properties, steric profile, and potential for specific interactions. thieme-connect.deacs.org This modification can significantly influence the resulting supramolecular architecture and its photophysical and redox properties. thieme-connect.de For example, attaching amino groups to the core can introduce sites for hydrogen bonding that cooperate with π-stacking to form highly ordered assemblies. nih.gov The interplay between core functionalization and imide substitution provides a versatile toolkit for engineering complex supramolecular materials. thieme-connect.deacs.org

The geometry of the substituents also plays a crucial role. Linear molecules with hydrophilic ends and a hydrophobic NDI core, often termed bolaamphiphiles, tend to form organized nanostructures in polar environments. electronicsandbooks.com The precise balance of attractive and repulsive forces, including electrostatic and hydrophobic interactions, is critical for directing the assembly process. nih.gov

Table 1: Design Strategies for Supramolecular Assembly of NDI Derivatives

| Design Principle | Key Feature | Desired Outcome |

| Amphiphilicity | Incorporating both hydrophilic and hydrophobic segments. | Spontaneous assembly in selective solvents (e.g., vesicles in water). |

| Core Substitution | Functionalizing the naphthalene aromatic core. | Tuned electronic properties and introduction of specific interaction sites. |

| Bolaamphiphile Structure | Linear molecule with two hydrophilic ends separated by a hydrophobic NDI spacer. | Formation of organized nanostructures like fibers and rods in polar solvents. |

| Functional Group Programming | Attaching groups capable of specific non-covalent interactions (e.g., peptides, ureas). | Directed self-assembly into predictable structures (e.g., β-sheet-like assemblies). |

Role of Hydrogen Bonding and π-π Interactions in Self-Assembly

The self-assembly of this compound derivatives is predominantly driven by a combination of hydrogen bonding and π-π stacking interactions. The synergistic or hierarchical interplay between these non-covalent forces dictates the structure, stability, and function of the resulting supramolecular aggregates. researchgate.netnih.gov

Hydrogen bonding serves as a powerful directional tool for programming the self-assembly of NDI-based molecules. researchgate.netrsc.org By incorporating functional groups such as carboxylic acids, amides, ureas, or peptides, researchers can create highly specific and predictable interaction patterns. researchgate.netrsc.org For instance, dipeptides appended to an NDI core can induce a β-sheet-like arrangement through intermolecular hydrogen bonds, which in turn organizes the NDI units into one-dimensional nanostructures. nih.gov In some systems, hydrogen bonding is the initial and dominant force, creating linear oligomers that then facilitate subsequent interactions. nih.gov

π-π interactions arise from the stacking of the large, electron-deficient naphthalene cores. These interactions are crucial for the formation of extended, electronically coupled arrays. rsc.org The planar nature of the NDI aromatic system promotes close packing, with typical inter-layer spacing observed around 0.34 nm. rsc.org The strength of these interactions can be modulated by core substitution, which alters the electron density of the aromatic ring. thieme-connect.de π-π stacking is often identified by changes in UV-visible absorption spectra, such as the appearance of broad, red-shifted bands, indicating the formation of J-aggregates or H-aggregates. researchgate.net

Often, these two interactions work in concert. A proposed mechanism for the formation of some NDI nanotubes involves an initial linear oligomerization driven by hydrogen bonding. Once these oligomers reach a sufficient length, π-stacking and other forces like alkyl chain packing come into play, leading to the formation of two-dimensional sheets that subsequently curve to form nanotubes. nih.gov This cooperative process, where hydrogen bonding facilitates π-stacking, is a key theme in the self-assembly of these derivatives. nih.gov

Table 2: Characteristics of Key Non-Covalent Interactions in NDI Self-Assembly

| Interaction | Description | Typical Evidence | Role in Assembly |

| Hydrogen Bonding | Directional interaction between proton donors (e.g., -COOH, -NH) and acceptors. | Changes in IR spectroscopy (e.g., shifts in C=O stretching frequency). | Provides specificity and directionality; can initiate assembly. nih.gov |

| π-π Interactions | Non-covalent stacking of planar aromatic NDI cores. | Changes in UV-Vis absorption spectra (bathochromic/hypsochromic shifts); X-ray diffraction peaks. researchgate.netrsc.org | Drives aggregation and electronic coupling between units. |

Formation of Host-Guest Complexes

Derivatives of this compound can act as components in host-guest complexes , a central concept in supramolecular chemistry. acs.orgthno.org In these systems, a larger "host" molecule encapsulates a smaller "guest" molecule through non-covalent interactions. The electron-deficient cavity of NDI-based hosts makes them particularly suitable for complexing with electron-rich guest molecules. acs.org

The formation of these complexes is driven by forces such as charge-transfer interactions, π-π stacking, and hydrophobic effects. rsc.orgbeilstein-journals.org For example, NDIs can form ground-state charge-transfer complexes with various electron-rich aromatic solvents like benzene, o-xylene, and mesitylene. rsc.org This interaction results in new absorption and emission features in the electronic spectra, indicating the formation of a new chemical species.

Macrocyclic and cage-like structures constructed from NDI units are particularly effective hosts. researchgate.net These pre-organized structures possess well-defined cavities that can selectively bind guests of appropriate size, shape, and chemical nature. The binding process can often be monitored by spectroscopic methods, such as ¹H NMR, where complexation-induced shifts in the proton signals of both the host and guest are observed. nih.gov The applications for such host-guest systems are vast, ranging from molecular sensing to the construction of molecular switches and machines like catenanes and rotaxanes. acs.org

Gelation Properties and Aromatic System Interactions

Certain derivatives of this compound are effective gelators , capable of immobilizing large volumes of solvent at low concentrations to form supramolecular gels. acs.org This process, known as gelation, results from the self-assembly of the gelator molecules into a three-dimensional network that entraps the solvent.

The formation of these gel networks is typically driven by a combination of directional hydrogen bonding and π-π stacking, leading to the creation of one-dimensional fibrous structures. researchgate.net These fibers then entangle to form the macroscopic gel. For instance, NDI derivatives functionalized with amide or urea (B33335) groups are often excellent organogelators due to the strong and directional nature of the hydrogen bonds they form. thieme-connect.deresearchgate.net

Interactions involving the aromatic system are central to the gelation process. The π-stacking of the NDI cores contributes significantly to the stability and rigidity of the self-assembled fibers. rsc.org Furthermore, NDI-based gels can exhibit interesting properties, such as responsiveness to external stimuli (e.g., pH, temperature) and the ability to sense aromatic systems. thieme-connect.deacs.org The electron-deficient nature of the NDI core allows it to interact with electron-rich aromatic guest molecules, leading to changes in the gel's properties, such as its color or fluorescence, which can be used for sensing applications. acs.orgrsc.org

Integration in Framework Materials: Mofs and Cofs

Naphthalene-2,3,6,7-tetracarboxylic Acid as a Ligand in Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks are a class of crystalline porous materials constructed from metal ions or clusters, known as secondary building units (SBUs), connected by organic ligands. The use of naphthalene-based carboxylates, derived from this compound, allows for the design of MOFs with diverse structures and applications. The derivatives, often in the form of naphthalenediimides (NDIs) functionalized with carboxylate or pyridine (B92270) groups, are particularly popular due to their chemical robustness and easily reducible nature. sci-hub.se

The design of NDI-based MOFs leverages the planar and electron-deficient characteristics of the NDI core. By functionalizing the NDI molecule with coordinating groups like carboxylic acids, it can act as a linker that connects metal-based SBUs into a stable, porous network. sci-hub.seresearchgate.net The synthesis typically involves solvothermal or hydrothermal methods, where the metal salt and the organic linker are dissolved in a solvent and heated in a sealed vessel. acs.org This process facilitates the self-assembly of the components into a crystalline framework. frontiersin.orgcolab.ws

Coordination modulation, which involves adding competing ligands (modulators) to the synthesis mixture, is a powerful technique to control the crystallization process and access different phases of naphthalene (B1677914) dicarboxylate MOFs. frontiersin.orgnih.govnih.govresearchgate.net This method can influence the final topology, crystallinity, and defect concentration within the framework. frontiersin.orgnih.gov For instance, the use of different modulators in the synthesis of Yttrium(III) MOFs with naphthalene-2,6-dicarboxylate ligands has led to the isolation of six different structural phases. colab.wsnih.gov

A variety of NDI-based MOFs have been synthesized, demonstrating the versatility of this ligand family. For example, two cadmium-based MOFs, [Cd(DPNDI)(NH2-BDC)0.5(NO3)]·2.25DMF and [Cd(DPNDI)(NH2-AIPA)]·0.5DMF, were synthesized using a mixed-ligand strategy to create functional materials for sensing applications. acs.org

The combination of naphthalene-based linkers with various metal SBUs results in a remarkable diversity of structural topologies. The geometry of the metal ions and the connectivity of the multitopic NDI linkers are key factors in determining the final architecture, which can range from one-dimensional (1D) chains to complex three-dimensional (3D) networks. sci-hub.seresearchgate.net

The resulting topologies are often described by their underlying nets, with examples including dia , pcu , fsc , and MOF-5 analogues. sci-hub.seresearchgate.net The porosity and potential for interpenetration of these networks can be tuned by carefully selecting the building blocks. sci-hub.se For instance, using a pillar-like NDI ligand, N,N'-Di(4-pyridyl)-1,4,5,8-naphthalenetetracarboxydiimide (DPNDI), with different metal ions and co-ligands has yielded a variety of topological structures. sci-hub.se The structural diversity is not limited to transition metals; rare-earth metals like Yttrium and Lanthanides have also been successfully incorporated, leading to frameworks with interesting luminescent properties. acs.orgnih.gov

Table 1: Examples of NDI-based MOF Topologies

| Topology | Description | Metal/SBU Example |

| pcu | Primitive cubic underlying net | Paddle-wheel dinuclear clusters |

| MOF-5 analogue | Isoreticular to the iconic MOF-5 structure | Zn4O clusters |

| dia | Diamondoid network | Single-metal nodes |

| fsc | Fluorite-like network | Hexanuclear clusters |

This table provides a simplified overview of some common topologies found in NDI-based MOFs. sci-hub.seresearchgate.net

The Secondary Building Unit (SBU) approach is fundamental to the rational design of MOFs. nih.gov SBUs are polynuclear metal clusters that act as rigid and directional nodes, imparting stability and predictability to the resulting framework. nih.govrsc.org In naphthalene-based MOFs, a wide array of SBUs have been utilized, contributing significantly to their structural diversity. sci-hub.seresearchgate.net

Common SBUs found in these frameworks include:

Single-metal nodes: Simple coordination points where a single metal ion connects multiple ligands.

Paddle-wheel dinuclear clusters: A common motif, for example [Zn₂(–COO)₄], where two metal ions are bridged by four carboxylate groups. nih.gov

Trinuclear clusters: Such as those based on M₃O cores. sci-hub.senih.gov

Zn₄O clusters: The iconic tetrahedral SBU found in MOF-5. sci-hub.se

Hexanuclear clusters: For example, the Zr₆-based clusters that form the basis of the highly stable UiO series of MOFs. sci-hub.se

Rod-shaped SBUs: One-dimensional inorganic chains that are then linked by the organic ligands into a 3D framework. acs.org

The choice of SBU not only dictates the topology but also influences the chemical and physical properties of the MOF, including its stability, porosity, and catalytic activity. nih.gov

This compound and its Derivatives in Covalent Organic Frameworks (COFs)

Covalent Organic Frameworks are crystalline porous polymers formed from the self-assembly of organic building blocks linked by strong covalent bonds. tcichemicals.comrsc.org Derivatives of this compound, such as its dianhydride and diimide forms, are valuable linkers for constructing COFs with extended π-conjugation and defined pore structures. tcichemicals.comtcichemicals.com

Naphthalene-based units are incorporated into COFs to create materials with specific electronic and optical properties. The introduction of a naphthalene donor unit into a donor-acceptor (D-A) COF structure can regulate electron distribution and enhance photocatalytic activity. researchgate.net Naphthalene tetracarboxylic dianhydride is a key monomer used to form imide-linked COFs, which are noted for their potential in applications like battery materials. tcichemicals.comtcichemicals.com

These linkers are typically polyfunctional, allowing them to connect with other monomers to form 2D sheets or 3D networks. tcichemicals.com The rigid and well-defined geometry of the naphthalene core helps to ensure the formation of a crystalline and porous framework.

The synthesis of COFs, including those based on naphthalenediimides (NDI-COFs), relies on reversible covalent bond formation to allow for "error-checking" and self-healing during the crystallization process. researchgate.net A primary synthetic route for NDI-COFs is the condensation reaction between an amine-functionalized monomer and a carboxylic anhydride-functionalized monomer, such as naphthalene-2,3,6,7-tetracarboxylic dianhydride, to form stable imide linkages. tcichemicals.comresearchgate.net

Common synthetic strategies include:

Solvothermal Synthesis: This is the most prevalent method, where the monomers are heated in a high-boiling point solvent mixture, often in a sealed tube. researchgate.net This allows the reaction to proceed under pressure, facilitating the formation of a crystalline product.

Microwave-assisted Synthesis: This method can significantly reduce reaction times compared to conventional solvothermal heating. researchgate.net

Mechanochemical Synthesis: Involves grinding the solid monomers together, sometimes with a small amount of liquid, to initiate the polymerization. This can be a more environmentally friendly approach. researchgate.net

Interfacial Polymerization: Used for the fabrication of COF thin films, where the reaction occurs at the interface of two immiscible liquids containing the different monomers. researchgate.net

The choice of synthetic strategy can influence the quality of the resulting COF, including its crystallinity, surface area, and defect density. rsc.orgresearchgate.net Post-synthetic modification is another important strategy where functional groups are introduced into the COF structure after its initial synthesis, allowing for the tuning of properties for specific applications. nih.govdntb.gov.ua

Table 2: Common Linkages in COF Synthesis

| Linkage Type | Monomers | Description |

| Imine | Aldehydes + Amines | One of the most common and chemically stable linkages in COFs. tcichemicals.com |

| Imide | Carboxylic Anhydrides + Amines | Used to create NDI-COFs, offering high stability. tcichemicals.com |

| Boroxine | Self-condensation of Boronic Acids | One of the original linkages used in COF synthesis. tcichemicals.com |

| β-Ketoenamine | Aldehydes + Amines | Known for high stability towards acids and bases. tcichemicals.com |

This table summarizes key covalent linkages employed in the construction of COFs.

Rational Design of Pore Shapes and Sizes in COFs

The integration of this compound, often in its dianhydride form, into Covalent Organic Frameworks (COFs) serves as a prime example of the rational design capabilities inherent in this class of materials. The precise control over pore dimensions and geometry in COFs is not arbitrary but is dictated by the topology of the network, which in turn is determined by the geometry of the constituent building blocks. nih.gov This "de novo" synthesis approach allows for exact command over pore size, shape, and connectivity through the careful selection and design of monomers like naphthalene derivatives. rsc.org

The principle of topological design is fundamental to creating COFs with desired porosity. nih.gov By combining linkers with specific symmetries and lengths, predictable polygonal pores can be constructed. For instance, the reaction of a C2-symmetric linear monomer with a C3-symmetric triangular monomer can result in a hexagonal pore structure. The dimensions of the resulting pores are a direct consequence of the lengths of the monomer units. Researchers have successfully synthesized isomeric naphthalene-based COFs that share the same chemical composition and topology but possess distinct pore channels, a feat achieved by altering the substitution pattern on the naphthalene core. researchgate.net This demonstrates that even subtle changes in linker geometry can be used to fine-tune pore structure.

Advanced strategies in pore engineering leverage not just the primary structure but also interlayer interactions. In 2D COFs, which stack to form layered structures, the arrangement of these layers (e.g., eclipsed vs. staggered stacking) significantly impacts the effective pore size and accessibility. It has been shown that functionalizing linkers with groups like methoxy (B1213986) units can modulate interlayer interactions, acting as "anchors" to favor a specific stacking mode, thereby preventing pore occlusion and maximizing the accessible porous architecture in large-pore systems. chemrxiv.org Furthermore, the "de-symmetrized-vertex design strategy" has been introduced to create multipore COFs, where vertices of lower symmetry are used to generate heterogeneous pore structures within a single framework, moving beyond simple, uniform tessellations. colorado.edu

The table below summarizes examples of how monomer selection and design strategies influence the pore characteristics of COFs.

| Design Strategy | Monomer/Linker Example | Resulting Pore Characteristic | Reference |

| Topological Design | Triangular (e.g., HHTP) and Linear (e.g., terephthalaldehyde) monomers | Controlled triangular or hexagonal pores with predictable sizes (e.g., 1.2 nm to 1.8 nm). nih.gov | nih.gov |

| Isomeric Linkers | Isomeric "two-in-one" monomers based on a naphthalene core. researchgate.net | Frameworks with the same topology but different pore channel structures. researchgate.net | researchgate.net |

| Interlayer Interaction Modulation | Phenylphenanthridine linkers with and without methoxy "anchor" groups. chemrxiv.org | Control over layer stacking (e.g., eclipsed vs. staggered), influencing effective pore size up to 5.8 nm. chemrxiv.org | chemrxiv.org |

| De-symmetrized Vertices | Use of C2v or asymmetric vertices instead of highly symmetric D3h vertices. colorado.edu | Creation of dual-pore or triple-pore COFs with heterogeneous pore sizes and shapes. colorado.edu | colorado.edu |

Chemical Stability of Naphthalene-linked COFs

The chemical stability of a COF is a critical parameter for its practical application, and the incorporation of robust aromatic units like naphthalene contributes significantly to this property. The stability is largely governed by the strength and reversibility of the covalent linkages that form the framework. magtech.com.cn While early COFs based on boronate esters were susceptible to hydrolysis, the development of frameworks with more resilient linkages, such as imines and β-ketoenamines, has led to materials with substantially enhanced stability. tcichemicals.com

Strategies to further enhance the chemical stability of COFs, including those with naphthalene linkers, are an active area of research. These methods include:

Linkage Conversion: Post-synthetic modification can be employed to convert relatively reversible bonds into more stable, irreversible ones. For instance, dynamic imine bonds can be transformed into stronger covalent linkages. rsc.org

Linkage Cyclization: Creating cyclic structures around the linkage point can sterically protect the bond from chemical attack. magtech.com.cn

Hydrophobic Scaffolding: Building a hydrophobic environment around the chemically sensitive linkages can shield them from water, thereby preventing hydrolysis. magtech.com.cn

The operational stability of various linkage types commonly used in COF synthesis is summarized in the table below.

| Linkage Type | General Chemical Stability | Thermal Stability | Reference |

| Boroxine | Sensitive to water, acid, and base. | Excellent (up to 600 °C). nih.gov | nih.gov |

| Boronate Ester | Sensitive to water, acid, and base. | Excellent (up to 500 °C). nih.gov | nih.gov |

| Imine | Better chemical stability than boronate esters, but can be sensitive to acid. | Good (300-500 °C). acs.orgnih.gov | acs.orgnih.gov |

| β-Ketoenamine | Excellent stability in acid, base, water, and organic solvents. tcichemicals.comnih.gov | Moderate to Good (from 250 °C). nih.gov | tcichemicals.comnih.gov |

| Olefin | Remarkably high stability in base and Brønsted acid. nih.gov | High (up to 400 °C). nih.gov | nih.gov |

The combination of the rigid, aromatic naphthalene core with strong, stable covalent linkages results in COFs that are well-suited for applications in challenging chemical environments.

Advanced Materials Applications in Academic Research

Organic Semiconductors and Electronic Materials

The unique electronic properties of molecules derived from naphthalene-2,3,6,7-tetracarboxylic acid have positioned them as key components in the development of next-generation organic electronic devices.

Naphthalene (B1677914) Diimides as n-Type Organic Semiconductors

Naphthalene diimides (NDIs), synthesized from the condensation of NTCDA with primary amines, are a prominent class of n-type organic semiconductors. rsc.orgacs.orgemu.edu.tr Their electron-deficient aromatic core facilitates the transport of electrons, a crucial characteristic for n-type materials. emu.edu.tr The ease of synthesis and the ability to introduce a variety of functional groups at the imide positions make NDIs a versatile platform for tuning their electronic and optical properties. acs.orgemu.edu.tr

Derivatives of NDIs are among the most studied organic semiconductors with n-type conductivity. rsc.org The introduction of different functional groups, either at the imide positions or directly onto the naphthalene core, can significantly alter their photophysical properties. acs.org For instance, core-functionalization at the 2, 3, 6, and 7-positions with electron-donating or withdrawing groups can fine-tune the energy levels of the molecule, making them suitable for a range of optoelectronic applications. acs.orgresearchgate.net Research has demonstrated that NDI-based small molecules can act as efficient organic mixed ionic-electronic conductors (OMIECs), which are crucial for the development of bioelectronic and energy storage devices. rsc.org

| NDI Derivative | Application | Key Finding |

| NDI-Stb | Optoelectronic Applications | Exhibits ambipolar charge transport with experimentally observed electron transport. rsc.org |

| NDI-alt-OPV | Ambipolar Transistors | Shows ambipolar charge transport with notable electron and hole mobilities. acs.org |

| gNDI-Br2 | Organic Electrochemical Transistors (OECTs) | Demonstrates excellent performance and stability in water and ambient conditions. rsc.org |

Structure-Property Relationships for Charge Transport Characteristics

The efficiency of charge transport in NDI-based materials is intrinsically linked to their molecular structure and solid-state packing. rsc.org The arrangement of molecules in the crystalline state dictates the degree of electronic coupling between adjacent molecules, which is a critical factor for efficient charge mobility. researchgate.net

Studies have shown that even subtle changes in the molecular structure, such as the length and branching of alkyl chains attached to the imide nitrogen atoms, can have a profound impact on the thin-film morphology and, consequently, the charge transport characteristics. acs.org For example, variations in N-alkyl substituents have led to differences in electron mobility by as much as three orders of magnitude in organic thin-film transistors (OTFTs). acs.org This highlights the critical role that molecular design plays in optimizing the performance of organic electronic devices. The correlation between crystallinity, intermolecular interactions like hydrogen bonding, and charge carrier mobility is a key area of investigation. researchgate.net

Role of Substituents on Supramolecular Organization and Intermolecular Orbital Overlap

Substituents on the NDI core play a crucial role in directing the supramolecular organization of the molecules in the solid state. nih.gov These substituents can influence intermolecular interactions, such as π-π stacking and hydrogen bonding, which in turn determine the packing motif and the degree of intermolecular orbital overlap. nih.gov Effective orbital overlap between neighboring molecules is essential for efficient charge transport.

Theoretical and experimental studies have explored the effects of a wide range of substituents on the electronic structure and optical properties of NDIs. nih.gov The introduction of electron-donating or withdrawing groups can modulate the frontier molecular orbitals (HOMO and LUMO), thereby influencing the charge injection and transport properties. nih.govresearchgate.net The steric hindrance introduced by bulky substituents can also affect the planarity of the NDI core and the resulting intermolecular packing, which can either enhance or diminish the effectiveness of charge transport. nih.gov The interplay between these factors is a key consideration in the rational design of new NDI-based materials with tailored electronic properties.

Polymer Science: Polyimides

Naphthalene-2,3,6,7-tetracarboxylic dianhydride (NTCDA) is a valuable monomer in the synthesis of high-performance polyimides, a class of polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance.

Synthesis of High-Performance Polyimide Films from NTCDA

High-performance polyimide films can be synthesized through the polycondensation reaction of NTCDA with various aromatic diamines. dtic.mil This process typically involves a two-step method. First, the monomers react in a polar aprotic solvent to form a poly(amic acid) precursor solution. This solution is then cast into a film and thermally or chemically treated to induce cyclodehydration, resulting in the final polyimide film. matec-conferences.org The rigid and planar structure of the NTCDA monomer contributes to the formation of highly ordered polymer chains, which is a key factor in the excellent properties of the resulting films.

Mechanical and Thermal Properties of Polyimides Derived from NTCDA

Polyimides derived from NTCDA exhibit outstanding mechanical and thermal properties. The incorporation of the rigid naphthalene unit into the polymer backbone enhances the chain stiffness and intermolecular interactions, leading to high tensile strength and modulus. mdpi.com These materials also possess high glass transition temperatures (Tg) and excellent thermal stability, with decomposition temperatures often exceeding 500 °C. mdpi.com

The specific properties of the polyimide can be tailored by the choice of the diamine comonomer. For instance, the use of different diamines can influence the flexibility of the polymer chain and the packing efficiency, thereby affecting properties such as the coefficient of thermal expansion (CTE) and tensile strength. mdpi.com Research has shown that polyimides containing the NTCDA-derived structure exhibit high thermal decomposition temperatures and residual weight at elevated temperatures. mdpi.com

| Polyimide System | Tensile Strength (MPa) | Elastic Modulus (GPa) | 5% Weight Loss Temp (°C) | Glass Transition Temp (°C) |

| PI-0 (Control) | 81 | 2.14 | 553 | - |

| PI-1 | 96 | 2.45 | 569 | 381 |

| PI-2 | 93 | 2.47 | 565 | - |

| PI-3 | 89 | 2.31 | 561 | - |

| PI-4 | 85 | 2.25 | 558 | - |

Table based on data for polyimides with varying NADA content, where PI-1 contains 5% NADA. mdpi.com

Electrocatalysis Research

Derivatives of this compound, particularly Naphthalene diimides (NDIs), are integral components in the development of advanced electrocatalysts. Their unique electronic properties and structural versatility have positioned them as a key area of investigation in metal-free catalysis.

NDI-based COFs as Metal-Free Electrocatalysts (e.g., Oxygen Reduction Reaction)

Covalent Organic Frameworks (COFs) built from NDI units have emerged as promising metal-free electrocatalysts, particularly for the oxygen reduction reaction (ORR), a critical process in fuel cells. urjc.esnih.govrsc.org Researchers have successfully synthesized novel NDI-based COFs that can be exfoliated into nanosheets (CONs). urjc.esresearchgate.net These materials demonstrate that the NDI units incorporated into the framework act as efficient electrocatalysts for oxygen reduction in alkaline media. urjc.esresearchgate.net

The development of these NDI-COFs is seen as a significant step toward creating efficient and cost-effective metal-free fuel cells. researchgate.net The process involves synthesizing the NDI-COF powder and then sonicating it to create colloidal dispersions of exfoliated nanosheets, which are then deposited onto electrodes for electrochemical testing. rsc.org The performance of these NDI-based catalysts is often evaluated in alkaline electrolytes like potassium hydroxide (B78521) (KOH), where they show notable catalytic activity for the ORR. acs.org

Understanding Active Sites in COF Electrocatalysis

The electrocatalytic activity of NDI-based COFs stems from the intrinsic properties of the NDI moiety. The NDI unit is electron-poor, which creates an energetically favorable condition for the catalyst to accept electrons from an oxygen molecule during the ORR. researchgate.net This electron-accepting nature makes the NDI unit the primary electroactive site within the framework. researchgate.net

Chemosensing and Fluorescence Sensing Mechanisms

The distinct photophysical properties of NDI derivatives make them excellent candidates for chemosensors. Their ability to interact with various analytes and produce a measurable optical response has led to the development of highly sensitive and selective fluorescent sensors.

Design of NDI-based Fluorescent Sensors for Analytes (e.g., Nitroaromatics, Anions)

NDI-based fluorescent sensors are designed by functionalizing the NDI core to promote specific interactions with target analytes. A common strategy involves attaching electron-donating groups to the electron-deficient NDI core to create a donor-acceptor system. For example, thiophene-functionalized NDI has been synthesized for the detection of nitroaromatic compounds (NACs), which are common components of explosives. niscpr.res.inniscpr.res.in These sensors have demonstrated selective recognition of analytes like 2,4-dinitrophenol (B41442) (DNP) and 2,4,6-trinitrophenol (TNP) with very low detection limits. niscpr.res.inniscpr.res.in

Another approach involves synthesizing core-substituted NDI derivatives with amine groups. researchgate.netnih.gov These sensors can detect changes in pH through a reversible protonation-deprotonation process that alters the fluorescence output. researchgate.netnih.gov Such sensors have been used for imaging pH levels within specific cellular organelles like the rough endoplasmic reticulum. nih.gov The versatility of NDI chemistry allows for the creation of a wide range of sensors tailored for specific environmental, security, and biological applications. niscpr.res.inresearchgate.net

| Sensor Type | Target Analyte(s) | Limit of Detection | Source(s) |

| Thiophene-functionalized NDI | 2,4-dinitrophenol (DNP) | 4.74 x 10⁻⁸ M | niscpr.res.inniscpr.res.in |

| Thiophene-functionalized NDI | 2,4,6-trinitrophenol (TNP) | 7.60 x 10⁻⁸ M | niscpr.res.inniscpr.res.in |

| Amino-core-substituted NDI | pH | Not specified | researchgate.netnih.gov |

Photophysical Basis of Sensing Mechanisms (e.g., Electronic Reorganization, Hydrogen Bonding)

The sensing mechanism of NDI-based fluorescent sensors is rooted in their unique photophysical properties. A primary mechanism is fluorescence quenching, which occurs upon interaction between the NDI sensor and an analyte. niscpr.res.in In the case of nitroaromatic detection, the electron-deficient NACs interact with the electron-rich sensor, leading to an electron transfer process that quenches the fluorescence. niscpr.res.in

In other designs, the sensing mechanism relies on changes in the intramolecular charge transfer (ICT) state. acs.org For instance, NDI derivatives designed for pH sensing operate via a reversible protonation-deprotonation of amine groups attached to the NDI core. researchgate.net This process alters the electronic structure, switching between a non-emissive state, sometimes described as a twisted intramolecular charge transfer (TICT) state, and a highly fluorescent protonated state. researchgate.netresearchgate.net The solvent environment can also influence the photophysical behavior, as the polarity of the solvent can affect the energy of the excited state and facilitate or inhibit fluorescence. acs.org

Selectivity in Sensing Systems

Selectivity is a critical feature of NDI-based sensing systems, enabling the detection of specific analytes in a complex mixture. This selectivity is achieved by carefully designing the molecular structure of the sensor to have a specific affinity for the target. For example, thiophene-functionalized NDI sensors show a selective response to DNP and TNP over other similar nitroaromatic compounds. niscpr.res.inniscpr.res.in

Similarly, amino-substituted NDI sensors can be highly selective for pH changes within a specific range, allowing them to function effectively in distinct biological environments like the endoplasmic reticulum. nih.gov The design of host-guest systems, where an NDI-derived cyclophane selectively binds a specific guest molecule, is another strategy to achieve high selectivity. nih.govresearchgate.net This supramolecular approach can create a unique binding pocket that recognizes the size, shape, and electronic properties of the target analyte, leading to a highly selective sensing response. nih.gov

Theoretical and Computational Investigations

Quantum-Chemical Calculations for Electronic Structure and Photophysical Properties

Quantum-chemical calculations are instrumental in elucidating the electronic transitions and resulting photophysical properties of complex organic molecules. For derivatives of the naphthalene (B1677914) tetracarboxylic framework, such as π-extended naphthalene diimides, these computational methods have been used to investigate their atomic structure and the electronic transitions responsible for their absorption spectra, particularly in the near-infrared (NIR) region. researchgate.net These calculations help in understanding the relationship between molecular structure and optical properties, which is crucial for the development of new n-type semiconductors. researchgate.net By analyzing the molecular orbitals involved in these transitions, researchers can predict how chemical modifications will tune the photophysical and electronic characteristics of these materials. researchgate.net

Density Functional Theory (DFT) Studies for Structural and Electronic Properties

Density Functional Theory (DFT) is a widely used computational method to investigate the structural and electronic properties of naphthalene-based compounds. DFT calculations are employed to determine optimized molecular geometries, total energies, and electronic states. researchgate.net Key electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are calculated to predict the energy gap, which is a critical parameter for semiconductor applications. researchgate.net Studies on naphthalene and its derivatives show that the introduction of substituent groups can significantly alter these energy levels. researchgate.net

For instance, DFT has been used to study the adsorption mechanism of the related isomer, 1,4,5,8-naphthalene-tetracarboxylic-dianhydride (NTCDA), on silver surfaces. aps.org These calculations revealed that the bonding is governed by electron transfer to the molecule's LUMO and local electrostatic attraction between the carboxyl oxygens and silver atoms. aps.org DFT is also used to explore the effects of activating and deactivating groups on the naphthalene core, providing insights into aromaticity, and spectroscopic characteristics. bohrium.com The analysis of molecular orbitals helps to understand how electron density is distributed across the molecule, influencing its reactivity and interactions. researchgate.net

| Molecule | Method/Basis Set | HOMO-LUMO Gap (eV) | Key Findings |

|---|---|---|---|

| Naphthalene | B3LYP/6-31(d,p) | 4.821 | Serves as a baseline for comparison with substituted derivatives. researchgate.net |

| Diaminonaphthalene | B3LYP/6-31(d,p) | Varies with isomer | Electron-donating amino groups decrease the energy gap, facilitating oxidation. researchgate.net |

| Naphthalene Diimide Derivatives | Not Specified | ~-4.1 to -4.3 (LUMO) | LUMO energies are consistent with n-type semiconductor behavior. researchgate.net |

Computational Modeling of Reaction Mechanisms

Computational modeling plays a crucial role in understanding the complex reaction mechanisms involved in the synthesis of Naphthalene-2,3,6,7-tetracarboxylic Acid and its dianhydride (NTCDA). The industrial production of 2,3,6,7-NTCDA can be achieved through the thermal transformation of aromatic carboxylates, a process known as the Henkel Reaction. jfe-steel.co.jp Investigations into this metal ion-catalyzed transformation suggest a probable mechanism where a metal salt of the carboxylic acid is formed as a key intermediate. jfe-steel.co.jp Computational studies help to validate such proposed mechanisms and to optimize reaction conditions. For example, research has focused on replacing highly toxic cadmium catalysts with zinc compounds. jfe-steel.co.jp By modeling the catalytic cycle, researchers can understand the activity of different catalysts and improve the yield of the desired product, with optimized zinc-catalyzed processes achieving yields comparable to those with cadmium. jfe-steel.co.jp

Simulation of Intermolecular Interactions and Packing Structures

The solid-state properties of organic materials are heavily influenced by how molecules interact with each other and arrange themselves in crystalline or thin-film structures. Computational simulations are essential for studying these intermolecular interactions and predicting packing structures. For derivatives like naphthalene tetracarboxylic diimides (NTCDIs), dispersion-corrected DFT has been used to analyze the complex relationships between molecular packing, intermolecular interactions, and charge transport properties. rsc.org

These simulations show that subtle changes in the relative orientation of molecules can significantly affect the transfer integrals, which are a measure of electronic coupling and are critical for electron mobility. rsc.org Furthermore, research has demonstrated that NTCDI derivatives can exhibit polymorphism, meaning they can adopt multiple crystal structures. princeton.edu The stability of these different polymorphs is directly related to intermolecular interactions, with the presence of short intermolecular contacts correlating to higher stability. princeton.edu The rigid, planar structure of 2,3,6,7-NTCDA, when used as a monomer in polyimides, promotes strong intermolecular interactions, leading to highly ordered molecular chains and resulting in materials with high heat resistance and modulus of elasticity. jfe-steel.co.jp Understanding these interactions through simulation allows for the rational design of materials with desired morphologies and electronic functions. princeton.edu

| Interaction Type | Influence on Structure | Effect on Material Properties |

|---|---|---|

| π-π Stacking | Determines the co-facial arrangement of naphthalene cores in crystal lattices. | Crucial for charge transport pathways and electron mobility. rsc.org |

| Molecule-Substrate Interactions | Governs the initial layer formation and orientation in thin films. princeton.edu | Affects thin-film morphology and can enable heteroepitaxial growth of specific polymorphs. princeton.edu |

| Short Interlayer Contacts | Correlates directly with the stability of different polymorphs. princeton.edu | Determines the most thermodynamically favorable crystal structure. princeton.edu |

Future Research Directions and Unexplored Avenues for Naphthalene 2,3,6,7 Tetracarboxylic Acid Chemistry

Novel Synthetic Routes and Sustainable Methodologies

The synthesis of Naphthalene-2,3,6,7-tetracarboxylic acid and its dianhydride has traditionally relied on methods that often involve harsh conditions and hazardous reagents. A prominent historical method involves the high-temperature dehydrogenation of 1,2,3,4,5,6,7,8-octahydro-2,3,6,7-naphthalenetetracarboxylic dianhydride using halogens like chlorine or bromine at temperatures exceeding 150°C. google.com While effective, this approach presents environmental and safety concerns.

Future research is increasingly focused on developing greener and more sustainable synthetic methodologies. Key areas of exploration include:

Catalytic Dehydrogenation: Replacing stoichiometric halogenating agents with catalytic systems is a primary goal. Noble metal catalysts, such as palladium (Pd) and platinum (Pt), have shown effectiveness in the dehydrogenation of related cyclic hydrocarbons to form aromatic systems. rsc.org Investigating the application of these catalysts for the aromatization of the octahydro-naphthalene precursor could lead to milder reaction conditions, higher selectivity, and a significant reduction in hazardous waste.

Oxidative Aromatization: Exploring alternative oxidants that are more environmentally benign than elemental halogens is another promising avenue. This could involve aerobic oxidation using heterogeneous or homogeneous catalysts, potentially under milder conditions.

Alternative Starting Materials: Research into synthesizing the naphthalene (B1677914) tetracarboxylic core from different, more readily available, or renewable starting materials is crucial for long-term sustainability. This could involve novel cycloaddition strategies or carboxylation reactions of naphthalene precursors. scispace.com